(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-OL backbone, with two methyl groups on the phenyl ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated using a suitable hydroxylating agent like sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve high yields and purity.
Purification: Using crystallization or chromatography methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine using reducing agents like LiAlH4 (Lithium aluminum hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehydroxylated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL
- (2R)-2-Amino-2-(4-fluorophenyl)ethan-1-OL
- (2R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-OL
Uniqueness
(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties, making it distinct in terms of reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
ZTBLTCBXRVNHQW-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CO)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)C |
Origin of Product |
United States |
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